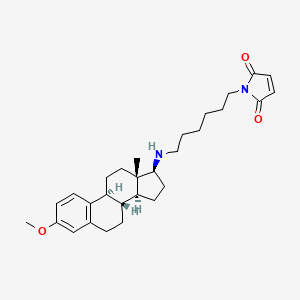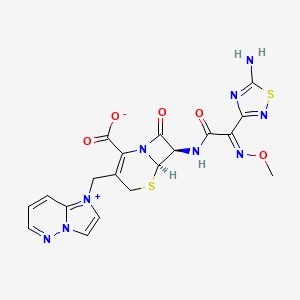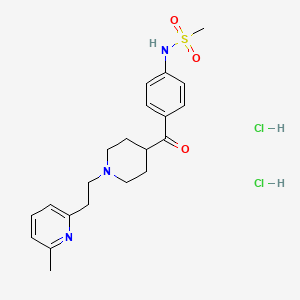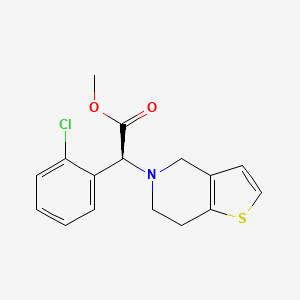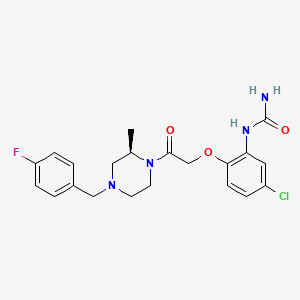
BX-471 free base
Übersicht
Beschreibung
BX-471, also known as ZK-811752, is a potent and selective non-peptide CCR1 antagonist . It has a Ki of 1 nM and displays 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4 . It was developed by Berlex and its parent company, Schering AG .
Molecular Structure Analysis
The molecular formula of BX-471 is C21H24ClFN4O3 . It has an exact mass of 434.1521 and a molecular weight of 434.89 .Physical And Chemical Properties Analysis
BX-471 is a solid compound . It is soluble in DMSO to >75 mM and in ethanol to >25 mM .Wissenschaftliche Forschungsanwendungen
Chemotaxis Assays
BX471 has been utilized in chemotaxis assays to study the responses of HEK293 cells expressing human CCR1 to CC motif ligand 3 (CCL3)-induced cell migration . This application is crucial for understanding the mechanisms of cell migration and the role of chemokines in immune responses.
Inflammatory Disease Research
The compound is used to assess the effects of CCR1 on migration and epithelial-mesenchymal transition (EMT), which are key processes in the development and progression of inflammatory diseases . By inhibiting CCR1, BX471 helps in understanding the pathophysiology of conditions like rheumatoid arthritis and lupus nephritis.
Sepsis Studies
BX471 decreases inflammatory responses in sepsis by blocking CCR1 and downregulating the mRNA expression of ICAM-1, P-selectin, and E-selectin . This application is significant for developing therapeutic strategies against the systemic inflammatory response syndrome that characterizes sepsis.
Allergic Rhinitis Treatment
Research has explored the therapeutic effect of BX471 on allergic rhinitis (AR), an IgE-mediated inflammatory respiratory hypersensitivity. BX471’s antagonistic action on CCR1 has shown potential in suppressing inflammation and reducing symptoms in an ovalbumin (OVA)-induced AR mice model .
Neuroinflammatory Disorders
BX471 exhibits selectivity for CCR1 over other chemokine receptors and has been shown to effectively reduce disease severity in a rat model of multiple sclerosis . This application highlights its potential in the treatment of neuroinflammatory disorders where CCR1-mediated pathways are implicated.
Wirkmechanismus
Target of Action
BX471, also known as BX-471 or BX-471 free base or BX 471, is a potent and selective non-peptide antagonist for the C-C chemokine receptor type 1 (CCR1) . CCR1 is a member of the chemokine receptor family, which plays a crucial role in the autoimmune response .
Mode of Action
BX471 displaces the endogenous CCR1 ligands MIP-1a, RANTES, and MCP-3 . It inhibits CCR1 effects in leukocytes, including calcium mobilization and migration . The Ki value of BX471 for human CCR1 is 1 nM, and it exhibits 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4 .
Biochemical Pathways
BX471 blocks CCR1 and downregulates the mRNA expression of ICAM-1, P-selectin, and E-selectin . It decreases the inflammatory responses in sepsis , prevents monocyte recruitment in inflammation sites in rheumatoid arthritis patients , and inhibits interstitial leukocyte recruitment and fibrosis in a mouse model of lupus nephritis .
Pharmacokinetics
It is known that bx471 is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
BX471 has been shown to have anti-inflammatory effects in various disease models. For instance, it significantly protected mice against lung and liver injury by attenuating MPO activity, an indicator of neutrophil recruitment in lungs and livers, and attenuating lung and liver morphological changes in histological sections . In osteoarthritis, inhibiting CCR1 with BX471 reduced the inflammatory response, alleviated cartilage aging, and retarded degeneration .
Action Environment
The action of BX471 can be influenced by various environmental factors. For example, the efficacy of BX471 in reducing disease severity was demonstrated in a rat model of multiple sclerosis . .
Safety and Hazards
The safety data sheet for BX-471 suggests that it should be handled with care. It advises the use of safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator . It also suggests ensuring adequate ventilation and providing an accessible safety shower and eye wash station .
Relevant Papers One relevant paper is “Predictions of CCR1 Chemokine Receptor Structure and BX 471 Antagonist Binding Followed by Experimental Validation” by James Pease and William Goddard . This paper discusses the structure of the CCR1 receptor and the binding site of BX-471 . It also validates the predictions with experimental data .
Eigenschaften
IUPAC Name |
[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYASZNUFDVMFH-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176164 | |
| Record name | BX-471 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BX-471 free base | |
CAS RN |
217645-70-0 | |
| Record name | BX-471 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217645700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX-471 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 217645-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BX-471 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K17ZG4ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of BX471?
A1: BX471 acts as a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). [, , , , ]
Q2: How does BX471 interact with CCR1?
A2: BX471 competitively binds to CCR1, preventing the binding of its natural chemokine ligands, such as macrophage inflammatory protein-1α (MIP-1α), RANTES (CCL5), and monocyte chemotactic protein-3 (MCP-3). [, , ]
Q3: What are the downstream consequences of BX471 binding to CCR1?
A3: BX471 binding to CCR1 inhibits various CCR1-mediated cellular processes, including:- Calcium mobilization within cells []- Increase in extracellular acidification rate []- CD11b expression []- Leukocyte migration [, ]- Production of CCL5 by activated macrophages []
Q4: What are the therapeutic implications of inhibiting CCR1 with BX471?
A4: CCR1 inhibition by BX471 has demonstrated therapeutic potential in preclinical models of various inflammatory and autoimmune diseases. These include:- Reduction of disease severity in a rat experimental allergic encephalomyelitis model of multiple sclerosis [, ]- Protection against acute pancreatitis-associated lung injury in mice []- Attenuation of systemic inflammatory response during sepsis in mice []- Improvement of lupus nephritis in MRL-Fas(lpr) mice [, ]- Prolonged survival in collagen 4A3-deficient mice with Alport disease [, ]- Reduced renal fibrosis after unilateral ureter ligation in mice [, ]- Attenuation of left ventricular remodeling following myocardial ischemia and reperfusion in a murine model [, ]- Reduced LPS-induced acute lung injury by inhibiting M1 phenotype macrophage polarization []- Decreased tumor growth and metastasis in hepatocellular carcinoma models []
Q5: What is the molecular formula and weight of BX471?
A5: The molecular formula of BX471 is C21H24ClFN4O3•HCl. Its molecular weight is 457.35 g/mol (free base) and 493.81 g/mol (hydrochloride salt).
Q6: Is there any spectroscopic data available for BX471?
A6: While the provided research abstracts don't explicitly mention specific spectroscopic data for BX471, such information would typically be found in publications focusing on its chemical synthesis and characterization.
A: The provided research focuses on the biological activity of BX471 as a CCR1 antagonist. Information regarding its material compatibility and stability, catalytic properties, and applications in computational chemistry beyond its use in virtual screening [] would require further investigation and consultation of specialized literature.
Q7: How do structural modifications of BX471 affect its activity and selectivity?
A7: While the provided abstracts don't delve into specific SAR studies for BX471, it is mentioned that the compound was discovered through high-capacity screening followed by chemical optimization. [] This implies that structural modifications were explored to enhance its potency and selectivity for CCR1. Detailed SAR studies are likely published in medicinal chemistry journals.
Q8: What is known about the stability of BX471 and its formulation?
A8: The provided research primarily focuses on the biological effects of BX471. Information about its stability under various conditions and formulation strategies to improve its stability, solubility, or bioavailability would likely be found in preclinical and pharmaceutical development publications.
A8: The provided abstracts, focusing on the research and development phase of BX471, do not provide details on specific SHE regulations. Compliance with SHE regulations is paramount throughout a drug's development lifecycle and would be addressed in relevant documentation and regulatory submissions.
Q9: What is the bioavailability of BX471?
A9: BX471 has been shown to be orally active with a bioavailability of 60% in dogs. []
Q10: What is the duration of action of BX471?
A10: The duration of action can vary depending on the dosage, route of administration, and the specific disease model. Further research is needed to determine the precise duration of action in different clinical settings.
Q11: What in vitro assays have been used to assess BX471's activity?
A11: Various in vitro assays have been employed to evaluate BX471, including:- Competitive ligand binding assays to assess its affinity for CCR1 [, ]- Calcium mobilization assays to measure its ability to block CCR1 activation [, ]- Chemotaxis assays to determine its capacity to inhibit leukocyte migration [, , ]- Cell-based assays to evaluate its impact on osteoclast formation and myeloma cell adhesion [, ]
Q12: What animal models have been used to study the effects of BX471?
A12: BX471 has been studied in various animal models, including:- Rat experimental allergic encephalomyelitis (EAE) model of multiple sclerosis [, ]- Mouse model of acute pancreatitis []- Mouse model of cecal ligation and puncture-induced sepsis []- MRL-Fas(lpr) mice, a model of lupus nephritis [, ]- Collagen 4A3-deficient mice, a model of Alport disease [, ]- Mouse model of unilateral ureteral obstruction (UUO) [, ]- Murine model of myocardial ischemia/reperfusion [, ]- LPS-induced acute lung injury mouse model []- Immune-deficient and immune-complement mice models of hepatocellular carcinoma []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



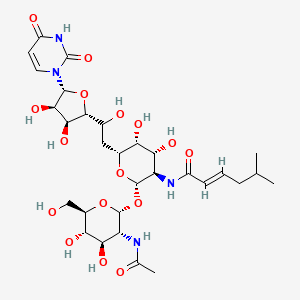
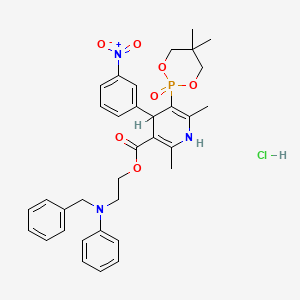

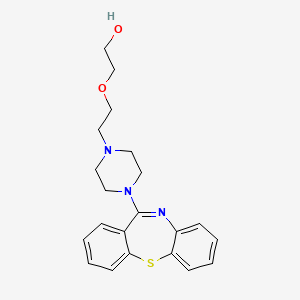
![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)
